5-(o-Tolyl)oxazol-2-amine
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Overview
Description
5-(o-Tolyl)oxazol-2-amine is a heterocyclic compound featuring an oxazole ring substituted with an o-tolyl group at the 5-position and an amine group at the 2-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-toluidine with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring . Another approach involves the use of 2-bromoacetophenone and o-toluidine under basic conditions to form the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Reduction: The compound can be reduced at the oxazole ring, resulting in the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
- Oxidation leads to carboxylic acids.
- Reduction results in dihydro-oxazole derivatives.
- Substitution yields halogenated or nitro-substituted oxazole derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. This compound has been shown to modulate pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 5-(o-Tolyl)oxazol-2-amine is unique due to the presence of the o-tolyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
5-(2-methylphenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCGGDTTPWITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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